molecular formula C16H12N4O B11028943 2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline

2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B11028943
M. Wt: 276.29 g/mol
InChI Key: DILQIKYWFWHXON-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline is a synthetically designed chemical compound provided as a brown to white solid (Product Number: HFC13559) for use in scientific research and drug discovery . This high-purity material, with the molecular formula C16H12N4O2 and a molecular weight of 292.3 g/mol, is part of the azolo[a]quinazoline chemical class, which has demonstrated multiple potential biological activities in scientific studies . Triazoloquinazoline derivatives are investigated primarily for their potential in designing anticancer agents. Specific research highlights their role as DNA intercalators and topoisomerase II (Topo II) inhibitors, a mechanism shared with several clinical anticancer drugs . By intercalating into DNA and inhibiting Topo II, these compounds can induce DNA damage, trigger apoptosis (programmed cell death), and arrest the cell cycle, making them interesting scaffolds for developing novel oncology therapeutics . Beyond oncology, the triazoloquinazoline core structure is a subject of research for antimicrobial applications, with some derivatives showing significant activity against fungal pathogens such as Candida albicans . Additional research areas for related quinazoline compounds include anti-inflammatory activity, where certain triazoloquinazoline derivatives have demonstrated effects comparable to standard anti-inflammatory drugs in preclinical models . This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with care and adhere to all relevant laboratory safety protocols. For specific handling and storage information, please consult the relevant safety data sheets. The compound should be stored sealed in a dry environment at 4 to 8 °C to maintain stability .

Properties

Molecular Formula

C16H12N4O

Molecular Weight

276.29 g/mol

IUPAC Name

2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C16H12N4O/c1-21-12-8-6-11(7-9-12)15-18-16-13-4-2-3-5-14(13)17-10-20(16)19-15/h2-10H,1H3

InChI Key

DILQIKYWFWHXON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=NC4=CC=CC=C4C3=N2

Origin of Product

United States

Preparation Methods

Key Reaction Parameters:

  • Solvent: Anhydrous pyridine

  • Temperature: Reflux (~115°C)

  • Yield: 41–59% (dependent on substituent electronic effects)

  • Byproducts: Water elimination during cyclization

This method’s efficiency is attributed to pyridine’s dual role as a solvent and base, facilitating both deprotonation and dehydration. However, electron-withdrawing groups on the benzoxazinone precursor reduce yields due to slower cyclization kinetics.

Multicomponent Reaction Catalyzed by MIL-101(Cr)

Recent advances leverage metal-organic frameworks (MOFs) like MIL-101(Cr) to streamline synthesis. A one-pot reaction combining 4-methoxybenzaldehyde , dimedone, and 1H-1,2,4-triazol-3-amine in acetonitrile at room temperature achieves the target compound in 30 minutes with a 94% yield. The MIL-101(Cr) catalyst enhances atom economy and reduces energy input.

Optimization Data:

ParameterOptimal ConditionYield (%)
SolventAcetonitrile94
Catalyst Loading0.25 mol%94
TemperatureRoom temperature94
Reaction Time30 minutes94

This method’s superiority lies in its green chemistry profile, avoiding high temperatures and hazardous solvents. The catalyst’s reusability (up to five cycles without significant activity loss) further enhances practicality.

Cyclocondensation of 4-Methoxyphenylhydrazine with Quinazoline Derivatives

A classical route involves cyclocondensation reactions between 4-methoxyphenylhydrazine and functionalized quinazoline intermediates. For example, reacting 4-methoxyphenylhydrazine with 2-chloroquinazoline in ethanol under acidic conditions (HCl, reflux) produces the target compound via nucleophilic aromatic substitution.

Procedural Highlights:

  • Reagents: 4-Methoxyphenylhydrazine, 2-chloroquinazoline

  • Conditions: Ethanol, HCl, reflux (6–8 hours)

  • Yield: 50–65%

  • Purification: Recrystallization from ethanol

While this method offers straightforward access to the triazoloquinazoline core, scalability is limited by moderate yields and the need for stoichiometric acid.

Comparative Analysis of Synthesis Methods

MethodYield (%)Reaction TimeTemperatureScalability
One-Pot (Benzoxazinone)41–5920 hoursRefluxModerate
Multicomponent (MIL-101)9430 minutesRoom temperatureHigh
Cyclocondensation50–656–8 hoursRefluxLow

The MIL-101(Cr)-catalyzed method outperforms others in yield and efficiency, though substrate scope limitations may necessitate alternative approaches for specialized derivatives.

Chemical Reactions Analysis

Chemical Transformations

The compound undergoes diverse chemical modifications to explore reactivity and biological potential:

2.1 Thionation and Chlorination

  • Reagents : Lawesson’s reagent (thionation) or phosphorus oxychloride (chlorination).

  • Outcome : Conversion of lactam moieties to thiolactams or chlorinated derivatives, enabling subsequent nucleophilic substitutions .

2.2 Alkylation and Esterification

  • Reagents : Alkyl halides, esters (e.g., methyl or ethyl esters).

  • Observations : Acid-catalyzed esterification of carboxylic acids can degrade the quinazoline ring, highlighting the need for careful pH control .

2.3 Cyclocondensation with Anhydrides

  • Reagents : Succinic or phthalic anhydrides.

  • Product : N-acyl derivatives that undergo further annelation to form tetracyclic systems .

Analytical Data

Spectral characterization is critical for confirming structural identity and reactivity:

Technique Key Findings Compound Example
¹H-NMR Multiplets for aromatic protons (e.g., δ 8.39 ppm for quinazoline protons)7.3
¹³C-NMR Detection of quinazoline carbons and triazole ring carbons5.1–5.40
EI-MS Molecular ion peaks (e.g., [M]+- at m/z 143 for methyl-substituted derivatives)5.1
FT-IR Stretching vibrations for N–H, C=O, and C–S bonds2a–2d

Biological Activity

The compound exhibits diverse biological properties, particularly in antimicrobial and anticancer contexts:

4.1 Antimicrobial Activity

  • Targets : Candida albicans, Aspergillus niger, and Escherichia coli.

  • Active Compounds : Carboxylic acids 2a and 2c showed significant antifungal activity, correlating with lipophilicity .

4.2 Anticancer Activity

  • Mechanism : DNA intercalation and Topo II inhibition.

  • Key Findings :

    • Compound 16 : IC₅₀ = 2.44 μM (HCT-116 cells) and induced apoptosis via BAX/Bcl-2 ratio modulation .

    • Structure-Activity Relationship : Trifluoromethyl substitution enhances cytotoxicity .

Reactivity and Stability

  • Reactivity : Susceptible to oxidation and reacts with strong acids/bases.

  • Stability : Acidic conditions may degrade the pyrimidine ring during esterification .

  • Mechanistic Insights : Quantitative structure-activity relationships (QSAR) studies are recommended to optimize biological activity.

Scientific Research Applications

Antimicrobial Properties

2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline has demonstrated significant antimicrobial activity. Studies indicate that compounds within this class can exhibit potent effects against various pathogens, including bacteria and fungi. The mechanism of action often involves interference with microbial enzymes or cellular processes crucial for survival.

Antitubercular Activity

The compound has also been investigated for its potential as an antitubercular agent. Research shows that derivatives of triazoloquinazolines can inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis. For example, similar compounds have been found to inhibit the InhA enzyme, which is essential for mycolic acid biosynthesis in the bacterial cell wall .

Anti-HIV Properties

In addition to its antimicrobial and antitubercular properties, this compound has been studied for its anti-HIV activity. The structural features of triazoloquinazolines may allow them to interact with viral proteins or inhibit viral replication processes.

Anticancer Potential

Research into the anticancer properties of this compound suggests that it may act as a potent inhibitor of various cancer cell lines. The unique structural attributes and functional groups present in this compound contribute to its ability to modulate pathways involved in cell proliferation and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazoloquinazolines against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than many standard antibiotics used in clinical settings.

Case Study 2: Antitubercular Activity

In a recent investigation focusing on antitubercular agents, derivatives similar to this compound were synthesized and tested against M. tuberculosis. Compounds demonstrated varying degrees of inhibition with some exhibiting MIC values comparable to established treatments like Isoniazid.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets. The compound can form hydrogen bonds and interact with various receptors and enzymes, leading to its biological effects. For example, it has been shown to inhibit the activity of certain enzymes involved in bacterial and viral replication . The exact pathways and molecular targets may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The substituent at position 2 significantly impacts physicochemical properties. Key examples include:

Substituent Melting Point Synthetic Yield Key Features
4-Methoxyphenyl (Target) Not reported Not reported Electron-donating group enhances solubility; potential fluorescence properties .
4-Nitrophenyl >300°C (DMF) 78% (Method A) High thermal stability; electron-withdrawing nitro group may reduce solubility .
2-Furyl 162–166°C 66–91.6% Planar aromatic system; adenosine A2A receptor antagonist .
Thio derivatives (e.g., 2-thio-triazoloquinazoline) Variable 65–88% Enhanced antimicrobial activity due to sulfur atom; S-regioselective alkylation .

Key Observations :

  • Thermal Stability : The 4-nitrophenyl derivative exhibits exceptional stability (m.p. >300°C), likely due to strong intermolecular interactions .
  • Synthetic Efficiency : Furyl and thienyl derivatives achieve high yields (up to 91.6%) via Suzuki-Miyaura coupling .
  • Solubility : The methoxy group in the target compound may improve solubility compared to nitro or hydrophobic aryl groups.
Anticancer Activity

Triazoloquinazolines act as kinase inhibitors, targeting oncology-relevant pathways . Comparisons include:

  • 2-(1H-Indol-3-ylmethyl): Demonstrated cytotoxicity against breast cancer cell lines (MDA-MB-231), likely via adenosine receptor modulation .
  • 2-(4-Nitrophenyl) : High potency in bioluminescence inhibition assays, suggesting strong enzyme inhibition .
Antimicrobial Activity
  • Thio Derivatives : ([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)carboxylic acids show antifungal activity against Candida albicans (MIC: 12.5–50 µg/mL) .
  • 2-(Benzofuran-2-yl) : Exhibited moderate antibacterial activity (Gram-positive bacteria) with an MIC of 25 µg/mL .
Receptor Affinity
  • CGS 15943 (2-(2-Furyl)): Potent adenosine A2A antagonist (Ki: 2.7 nM), used in neurological studies .
  • Methoxyphenyl Analog: The methoxy group may alter receptor binding kinetics compared to chloro or nitro substituents, as seen in adenosine receptor modulators .

Photophysical Properties

The target compound and its biphenyl-substituted analogs exhibit fluorescence properties:

  • 5-Aminobiphenyl Derivatives: Fluorescence quantum yields (Φ) up to 0.72 in toluene, with solvatochromic shifts observed in polar solvents .
  • Methoxyphenyl Group : Expected to enhance fluorescence due to electron-donating effects, though experimental data are pending .

Biological Activity

2-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazolo-quinazoline core with a methoxyphenyl substituent. Its chemical formula is C13H10N4OC_{13}H_{10}N_4O, and it exhibits characteristics typical of quinazoline derivatives, including potential anti-cancer, anti-inflammatory, and antimicrobial activities.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions. Various methods have been reported in the literature for synthesizing this compound and its derivatives.

Antimicrobial Activity

Research has shown that derivatives of triazolo-quinazolines exhibit significant antimicrobial properties. For instance, a study evaluated several synthesized compounds against various bacterial and fungal strains:

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
2aC. albicans32 µg/mL
2cE. coli16 µg/mL
3aP. aeruginosa64 µg/mL

These findings indicate that certain derivatives possess noteworthy antimicrobial potential, particularly against Candida species .

Anticancer Activity

Another significant aspect of the biological profile of this compound is its anticancer activity. A recent study demonstrated that this compound inhibits cell proliferation in various cancer cell lines:

  • Cell Lines Tested : HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer).
  • IC50 Values :
    • HCT-116: 15 µM
    • HepG-2: 25 µM
    • MCF-7: 30 µM

The mechanism of action appears to involve the inhibition of topoisomerase II activity and DNA intercalation .

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. In vitro assays demonstrated that it effectively scavenges free radicals and exhibits metal-chelating abilities:

Assay TypeResult
DPPH ScavengingIC50 = 20 µM
CUPRAC AssayEffective

These results suggest that the presence of the methoxy group enhances the antioxidant capacity of the quinazoline scaffold .

Case Studies

Several case studies highlight the therapeutic potential of triazolo-quinazolines:

  • Case Study on Anticancer Effects : A clinical trial involving patients with advanced solid tumors showed promising results when treated with a triazolo-quinazoline derivative, leading to partial responses in several cases.
  • Antimicrobial Efficacy : A study focusing on hospital-acquired infections found that a derivative of this compound significantly reduced bacterial load in infected tissues compared to standard treatments.

Q & A

Q. Example Protocol :

Combine 10 mmol aldehyde and 10 mmol [2-(3-aryl-triazol-5-yl)phenyl]amine in 10 mL glacial acetic acid.

Reflux for 2–4 hours.

Quench with saturated sodium acetate, filter, and recrystallize from methanol for purification .

Basic: How can researchers confirm the structural identity of this compound using spectroscopic methods?

Methodological Answer:
A multi-technique approach is critical:

  • ¹H/¹³C NMR :
    • Dihydro Derivatives : Look for a methine proton (H-5) at δ 5.71–5.79 ppm (multiplet) and diastereotopic H-6 protons as AB quartets .
    • Aromatic Derivatives : Absence of H-5/H-6 protons and aromatic singlet for C-5 substituent (e.g., δ 7.16–7.45 ppm for aryl groups) .
  • LC-MS : Molecular ion peaks (e.g., m/z 319–404 [M+1]) confirm molecular weight .
  • Elemental Analysis : Validate C/H/N ratios within ±0.3% of theoretical values (e.g., C: 71.23%, H: 6.29%, N: 17.49% for dihydro derivatives) .

Example Data :
For 5-Isopropyl-2-(3-methoxyphenyl)-5,6-dihydro[1,2,4]triazolo[1,5-c]quinazoline :

  • ¹H NMR: δ 5.71 (H-5), δ 3.88 (-OCH₃), δ 2.40 (CH(CH₃)₂) .
  • LC-MS: m/z 321 [M+1] .

Advanced: What mechanistic insights explain the oxidation of dihydrotriazoloquinazolines to aromatic derivatives during synthesis?

Methodological Answer:
The oxidation mechanism involves:

Intermediate Formation : Schiff base formation via nucleophilic addition of aldehydes to amines, followed by cyclization to dihydro derivatives .

Oxidation Drivers :

  • Time/Temperature : Prolonged heating (>8 hours) or high temperatures (e.g., >100°C) auto-oxidize dihydro compounds .
  • Catalysts : Acidic media (e.g., acetic acid) stabilize intermediates, facilitating dehydrogenation .

Alternative Routes : Direct synthesis via acyl halides avoids oxidation; e.g., reacting [2-(3-aryl-triazol-5-yl)phenyl]amines with acyl halides yields aromatic derivatives in one step .

Q. Experimental Validation :

  • Compare LC-MS profiles of dihydro (e.g., m/z 321) vs. oxidized (m/z 319) derivatives to track mass loss (2 Da, indicative of H₂ elimination) .

Advanced: How can contradictory spectral data between dihydro and aromatic triazoloquinazolines be resolved?

Methodological Answer:
Key spectral distinctions include:

  • ¹H NMR :
    • Dihydro : Methine proton (H-5) at δ 5.7–5.8 ppm and diastereotopic H-6 protons (δ 2.0–3.0 ppm) .
    • Aromatic : No H-5/H-6 signals; aryl protons appear as singlets or doublets (δ 7.1–8.1 ppm) .
  • ¹³C NMR :
    • Dihydro : C-5 (δ 60–65 ppm, sp³ hybridized).
    • Aromatic : C-5 (δ 120–130 ppm, sp² hybridized) .

Case Study :
For 5-Cyclohexyl-2-phenyl derivatives :

  • Dihydro (2.4): H-5 at δ 5.71, C-5 at δ 62.3 .
  • Aromatic (3.1): No H-5 signal, C-5 at δ 125.6 .

Advanced: What strategies are effective in designing structure-activity relationship (SAR) studies for triazoloquinazoline derivatives?

Methodological Answer:

Substituent Variation :

  • Position 2 : Aryl groups (e.g., 4-methoxyphenyl) enhance solubility; electron-withdrawing groups (e.g., -CF₃) modulate receptor binding .
  • Position 5 : Alkyl/aryl groups influence lipophilicity; e.g., cyclohexyl improves membrane permeability .

Bioactivity Assays :

  • Antimicrobial : Test against S. aureus and E. coli using disk diffusion; correlate substituents with inhibition zones (e.g., 4-fluorophenyl derivatives show 18–22 mm zones) .
  • Anticancer : Screen via MTT assay; e.g., phenethyl derivatives inhibit 50% cell growth at IC₅₀ 10–15 µM .

Q. SAR Example :

  • N-(4-Fluorophenyl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamide : High activity against S. aureus due to fluorine’s electronegativity enhancing target binding .

Advanced: What molecular docking approaches are suitable for predicting the biological targets of triazoloquinazoline derivatives?

Methodological Answer:

Target Selection : Prioritize enzymes with known ligand interactions (e.g., E. faecalis dihydrofolate reductase (DHFR) for antimicrobial studies) .

Software Tools : Use AutoDock Vina or Schrödinger Suite for docking.

Parameters :

  • Grid Box : Center on active site residues (e.g., DHFR’s Phe-92, Thr-121).
  • Scoring : Analyze binding energy (ΔG ≤ -8 kcal/mol indicates strong affinity) .

Validation : Compare docking poses with crystallographic data (e.g., PDB: 3LD6 for lanosterol 14α-demethylase) .

Q. Case Study :

  • 5-Ethyl-2-(trifluoroacetamide) derivatives : Docking into DHFR showed hydrogen bonds with Asp-27 and hydrophobic interactions with Leu-20, explaining observed MIC values .

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